molecular formula C17H20N2O2S B12928084 5-Benzyl-3-ethoxy-6-ethyl-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one CAS No. 199852-15-8

5-Benzyl-3-ethoxy-6-ethyl-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B12928084
CAS No.: 199852-15-8
M. Wt: 316.4 g/mol
InChI Key: PNNSEDAUCLPTOR-UHFFFAOYSA-N
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Description

5-Benzyl-3-ethoxy-6-ethyl-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one is a heterocyclic compound that belongs to the thiazolopyrimidine class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of 5-Benzyl-3-ethoxy-6-ethyl-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-ethoxy-6-ethyl-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one typically involves the cyclization of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde and ethyl acetoacetate under acidic conditions to form the thiazolopyrimidine core. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-ethoxy-6-ethyl-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazolopyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Benzyl-3-ethoxy-6-ethyl-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Benzyl-3-ethoxy-6-ethyl-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine core structures but different substituents.

    Benzylthiazoles: Compounds with a benzyl group attached to a thiazole ring.

    Ethoxypyrimidines: Compounds with an ethoxy group attached to a pyrimidine ring.

Uniqueness

5-Benzyl-3-ethoxy-6-ethyl-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one is unique due to its specific combination of benzyl, ethoxy, and ethyl substituents on the thiazolopyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

199852-15-8

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

5-benzyl-3-ethoxy-6-ethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C17H20N2O2S/c1-3-13-14(10-12-8-6-5-7-9-12)19-15(21-4-2)11-22-17(19)18-16(13)20/h5-9,15H,3-4,10-11H2,1-2H3

InChI Key

PNNSEDAUCLPTOR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C(CSC2=NC1=O)OCC)CC3=CC=CC=C3

Origin of Product

United States

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